
SHP099
説明
SHP099は、Src相同2ドメイン含有タンパク質チロシンホスファターゼ2(SHP2)を標的とする低分子阻害剤です。SHP2は、発生、代謝、細胞シグナル伝達など、さまざまな細胞プロセスに関与する非受容体型タンパク質チロシンホスファターゼです。 This compoundは、特に受容体型チロシンキナーゼ駆動のがんにおける抗がん剤としての可能性から、大きな注目を集めています .
科学的研究の応用
SHP099 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes, such as cell signaling and metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
作用機序
SHP099は、SHP2のN末端SH2、C末端SH2、タンパク質チロシンホスファターゼドメインの界面に結合することで効果を発揮します。この結合は、SHP2を自己阻害されたコンフォメーションで安定化し、その活性を阻害します。 This compoundは、受容体型チロシンキナーゼ駆動の人間がん細胞の増殖に不可欠なRAS-ERKシグナル伝達経路を抑制します .
生化学分析
Biochemical Properties
SHP099 has been shown to interact with SHP2, a protein tyrosine phosphatase that plays a crucial role in cell survival, proliferation, and migration . The strong binding affinity of this compound to residues Thr219 and Arg220 reduces the flexibility of the linker region (residues Val209-Arg231) of SHP2 . This interaction stabilizes SHP2 in an auto-inhibited conformation, thereby inhibiting its activity .
Cellular Effects
This compound has demonstrated potent anticancer activity in various types of cells. For instance, it has been shown to inhibit the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, this compound has been found to block both the PI3K and MEK signaling pathways in sensitive head and neck squamous cell carcinoma (HNSCC) cells, resulting in downregulation of mTORC signaling and antitumor effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to SHP2 and stabilizing it in an auto-inhibited conformation . This prevents SHP2 from activating downstream signaling pathways such as the PI3K/AKT and ERK pathways . The presence of this compound enhances the interactions between the linker region and Q loop in the PTP domain of SHP2, thereby maintaining the autoinhibition state of the protein .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit colony formation of human breast adenocarcinoma cells in vitro over a period of 96 hours . Moreover, this compound has been found to relieve acute lung injury (ALI) and significantly increase animal survival when administered to mice with ALI and sepsis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that administering this compound to mice with ALI and sepsis relieves ALI and significantly increases animal survival . The specific dosage effects, including any threshold effects or toxic effects at high doses, have not been explicitly reported in the literature.
Metabolic Pathways
This compound is involved in the regulation of several metabolic pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, have not been fully elucidated.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an allosteric inhibitor of SHP2, it is likely that this compound needs to enter cells to exert its effects .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Since this compound is an inhibitor of SHP2, it is likely to be found wherever SHP2 is localized within the cell. SHP2 is a cytosolic protein, suggesting that this compound may also be localized in the cytosol .
準備方法
合成ルートと反応条件
SHP099の合成には、主要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 一般的な方法の1つは、ポリエレクトロライト多層膜におけるシクロデキストリン媒介ホスト-ゲスト相互作用を使用することです . 詳細な合成ルートと反応条件は、通常、製薬会社が保有する機密情報です。
工業生産方法
This compoundの工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が関与すると考えられます。 プロセスには、規制基準を満たすための結晶化、精製、品質管理などの手順が含まれる場合があります .
化学反応の分析
反応の種類
SHP099は、次を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基に置き換えることが含まれます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸、塩基、酸化剤または還元剤が含まれます。 温度や圧力などの特定の条件は、目的の反応や生成物によって異なります .
形成される主要な生成物
This compoundを含む反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、通常、その生物学的活性を保持したthis compoundの中間体または誘導体です .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: さまざまな化学反応や経路におけるSHP2の役割を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達や代謝などの細胞プロセスに対する影響について調査されています。
医学: 特に受容体型チロシンキナーゼシグナル伝達によって駆動されるがんの治療のための潜在的な治療薬として探求されています.
類似化合物との比較
類似化合物
TNO155: 同様の作用機序を持つ別のSHP2阻害剤です。
RMC-4550: がん研究で使用される選択的なSHP2阻害剤です。
SHP099の独自性
This compoundは、その高い効力、選択性、経口バイオアベイラビリティによりユニークです。 オフターゲットの細胞毒性が低く、ターゲット特異性が高いことが実証されており、がん治療のための有望な候補です .
特性
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFCDOEKKVKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: 6-(4-Amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, commonly known as SHP099, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ] this compound binds to a unique allosteric site on SHP2, stabilizing its autoinhibited conformation. This prevents SHP2 from binding to its substrates and effectively blocks its phosphatase activity. [, ]
A: SHP2 plays a crucial role in relaying signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS/MAPK pathway, which is frequently dysregulated in cancer. [, , , ] By inhibiting SHP2, this compound disrupts this signaling cascade, leading to a reduction in ERK1/2 phosphorylation (p-ERK), a key downstream effector of the MAPK pathway. [, , , ] This inhibition of p-ERK consequently affects various cellular processes such as proliferation, survival, and differentiation, ultimately hindering tumor growth. [, , , , ]
A: While the primary target of this compound is the RAS/MAPK pathway, research suggests that it can also impact other signaling pathways. For instance, this compound has been shown to affect the PI3K-AKT pathway in some contexts. [, ] In certain head and neck squamous cell carcinoma (HNSCC) cell lines, this compound was observed to block both the PI3K and MEK pathways, leading to mTORC signaling downregulation and antitumor effects. [] This suggests that the downstream effects of this compound can be context-dependent and may vary depending on the specific cellular background and involved signaling networks.
A: The molecular formula of this compound is C16H19Cl2N5, and its molecular weight is 355.26 g/mol. []
A: While the provided research abstracts do not include specific spectroscopic data for this compound, Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the interaction between this compound and cyclodextrin in a drug delivery system. [] This technique confirmed the formation of a supramolecular assembly by identifying the interaction of specific terminal this compound protons with the protons of the cyclodextrin. []
A: this compound functions as an enzyme inhibitor and does not exhibit catalytic properties itself. Its primary mode of action involves binding to and inhibiting the catalytic activity of the SHP2 phosphatase. [, ]
A: Yes, computational chemistry and modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, have been used to investigate the binding mode and interaction of this compound with SHP2. [] These studies provided insights into the molecular basis of this compound's inhibitory activity and its advantages over earlier generation inhibitors. [] Additionally, in silico analysis was used to predict the impact of specific SHP2 mutations on protein conformation and their susceptibility to this compound. []
A: Structure-activity relationship (SAR) studies were crucial in the development of this compound. [] While the provided abstracts do not detail specific SAR findings, it is mentioned that this compound was derived from the optimization of an earlier lead compound, SHP836. [] This optimization process likely involved modifying various structural features to enhance SHP2 binding affinity, cellular potency, and selectivity against other phosphatases. Further research on the SAR of this compound analogs would be valuable for developing compounds with improved pharmacological properties.
ANone: The provided research abstracts primarily focus on preclinical studies and do not provide information regarding SHE regulations specific to this compound.
A: this compound demonstrates favorable PK properties, including oral bioavailability and the ability to reach efficacious concentrations in both plasma and brain tissues. [, ] In mice, oral administration of this compound resulted in dose-dependent increases in plasma concentrations and corresponding reductions in tumor p-ERK levels. [] This suggests that this compound can effectively cross the blood-brain barrier, which is particularly relevant for treating brain tumors like glioblastoma. []
A: Studies have revealed a clear relationship between this compound exposure and its PD effects. Research indicates that sustained unbound plasma concentrations of this compound above its cellular IC50 are necessary for achieving significant inhibition of the MAPK pathway in vivo. [] Furthermore, a strong correlation was observed between tumor growth inhibition and the fraction of time during the dosing interval where p-ERK inhibition was greater than 50%. [] These findings highlight the importance of maintaining sufficient this compound exposure for optimal therapeutic efficacy.
A: Yes, this compound has demonstrated promising antitumor activity in various preclinical cancer models, both in vitro and in vivo. [, , , , , , , ] These models include cell line xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) of different cancer types, including glioblastoma, myeloproliferative neoplasms (MPNs), histiocytic sarcoma, breast cancer, pancreatic cancer, ovarian cancer, and lung cancer. [, , , , , , , ]
A: Various in vitro assays have been employed to assess the efficacy of this compound, including cell viability assays (e.g., WST-1), colony formation assays, cell cycle analyses, apoptosis assays, and signaling pathway analyses (e.g., Western blotting for p-ERK). [, , , , , , , ] These assays have consistently shown that this compound can effectively inhibit the proliferation and survival of cancer cells harboring specific genetic alterations, particularly those with RTK activation or KRAS mutations. [, , , , , , , ]
A: this compound displays promising antitumor activity in vivo, as demonstrated in various animal models. These models include xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models (GEMMs), which more accurately recapitulate human cancer development. [, , , , , , , ] For example, this compound significantly inhibited tumor growth and extended survival in orthotopic glioblastoma xenograft models. [] It also showed efficacy in Jak2V617F knock-in mouse models of MPNs, significantly reducing white blood cell counts, splenomegaly, and bone marrow fibrosis. [, ]
ANone: While the provided abstracts indicate that this compound is being heavily developed and some SHP2 inhibitors are reaching clinical trials, there is no mention of specific clinical trials involving this compound.
A: Yes, several resistance mechanisms to this compound have been identified. One common mechanism is the feedback activation of RTKs in response to SHP2 inhibition. [, ] This reactivation can bypass the SHP2-mediated signaling blockade and restore downstream pathway activity, leading to acquired resistance. Another mechanism involves specific SHP2 mutations that render the protein insensitive to this compound binding. [, ]
A: Resistance to this compound often involves the reactivation of signaling pathways commonly implicated in resistance to other targeted therapies, particularly those targeting the MAPK pathway (e.g., MEK inhibitors). [, , ] For instance, in KRAS-mutant cancers, treatment with MEK inhibitors can lead to feedback activation of RTKs, which can be mitigated by co-inhibition of SHP2 with this compound. [, ] This highlights the potential for SHP2 inhibitors to overcome or delay resistance to other targeted therapies by blocking this compensatory signaling reactivation.
A: While the abstracts don't directly address cross-resistance between this compound and other SHP2 inhibitors, it is plausible that certain resistance mechanisms, particularly those involving mutations in the this compound binding site, could confer cross-resistance to other allosteric inhibitors targeting the same pocket. [, ]
A: Research on this compound delivery is ongoing, and novel strategies are being explored. One study successfully encapsulated this compound within lipid nanoparticles decorated with triarginine motifs, enhancing its delivery to T cells. [] Another study investigated the use of cyclodextrin-mediated host-guest interactions to control this compound release from polyelectrolyte multilayer films. [] These approaches highlight the potential for developing targeted delivery systems to enhance this compound efficacy and potentially reduce off-target effects.
A: While specific biomarkers for predicting this compound response are not explicitly described in the abstracts, several potential candidates emerge from the research findings. The most consistent predictor of this compound sensitivity is the activation status of RTKs or the presence of activating mutations in KRAS. [, , , , , , , ] Additionally, the expression level of the RTK ligand epiregulin has been associated with this compound sensitivity in HNSCC. []
ANone: Several analytical techniques have been employed in the research on this compound. These techniques include:
- Ultra High Performance Liquid Chromatography/Mass Spectrometry (UHPLC-MS): Used to determine the pharmacokinetic profile of this compound in mice by measuring drug concentrations in brain tissues and plasma. []
- Western Blotting: Widely used to assess this compound activity by measuring the phosphorylation levels of downstream signaling proteins, primarily p-ERK. [, , , , , , , ]
- Flow Cytometry: Used to analyze cell cycle progression and apoptosis in response to this compound treatment. []
- Immunohistochemistry (IHC): Used to assess SHP2 expression levels and localization in tumor tissues. [, ]
ANone: The provided research primarily focuses on the preclinical development and biological activity of this compound. There is limited information available regarding its environmental impact and degradation pathways.
ANone: The provided abstracts do not contain specific details regarding the validation of analytical methods used for this compound characterization and quantification.
ANone: The research abstracts primarily focus on the preclinical evaluation of this compound, and details about quality control and assurance measures during development, manufacturing, and distribution are not provided.
A: While the abstracts do not directly address the immunogenicity of this compound, one study demonstrated that loading this compound onto T cells enhanced their cytolytic activity and antitumor efficacy in a mouse model. [] This suggests that this compound, when delivered appropriately, may augment antitumor immune responses rather than induce detrimental immunogenicity.
ANone: The provided research does not offer specific insights into interactions between this compound and drug transporters. Further investigation is necessary to determine whether this compound is a substrate or inhibitor of specific drug transporters, which could impact its absorption, distribution, and elimination.
ANone: The research abstracts do not provide information on the potential of this compound to induce or inhibit drug-metabolizing enzymes. Assessing these interactions is crucial for understanding potential drug-drug interactions and optimizing this compound dosing regimens in future clinical settings.
ANone: The provided abstracts do not address aspects related to the recycling and waste management of this compound.
ANone: The research on this compound utilizes a range of standard research infrastructure and resources commonly employed in preclinical drug development. These resources include:
- Cell Culture Facilities: Essential for maintaining and propagating cancer cell lines and primary cells for in vitro studies. [, , , , , , , ]
- Animal Facilities: Required for conducting in vivo studies using xenograft models and genetically engineered mouse models. [, , , , , , , ]
- Molecular Biology Techniques: Used extensively, including Western blotting, RNA sequencing, PCR, siRNA transfection, and CRISPR-Cas9 gene editing. [, , , , , , , , , ]
- Analytical Chemistry Equipment: Crucial for drug quantification, including UHPLC-MS systems. []
- Bioinformatics Tools: Utilized for analyzing large datasets generated from RNA sequencing and phosphoproteomics experiments. [, , ]
A: SHP2 has emerged as a promising therapeutic target in recent years, with significant advancements in understanding its role in cancer development and the discovery of allosteric inhibitors like this compound. [] Prior to the development of allosteric inhibitors, targeting phosphatases like SHP2 was considered challenging due to difficulties in achieving selectivity and druggability. [] The discovery of this compound and other allosteric SHP2 inhibitors marked a significant milestone in the field, opening up new avenues for therapeutic intervention in cancers driven by aberrant RTK signaling. [, ]
ANone: The research on this compound exemplifies the power of cross-disciplinary collaboration in drug discovery and development. The studies involve expertise from various fields, including:
- Cancer Biology: Understanding the role of SHP2 in cancer signaling pathways and identifying patient populations that may benefit from SHP2 inhibition. [, , , , , , , ]
- Medicinal Chemistry: Designing and synthesizing potent and selective SHP2 inhibitors like this compound through iterative cycles of SAR studies and chemical optimization. []
- Pharmacology: Evaluating the PK/PD properties of this compound, determining its efficacy in preclinical models, and identifying potential drug combinations. [, , , , , , , , , ]
- Immunology: Understanding the impact of SHP2 inhibition on the immune system and exploring the potential for this compound to enhance antitumor immune responses. [, ]
- Computational Chemistry: Using molecular docking and MD simulations to elucidate the binding mode of this compound with SHP2 and guide further drug design. []
- Bioengineering: Developing novel drug delivery systems to improve this compound bioavailability and target it to specific tissues or cells. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


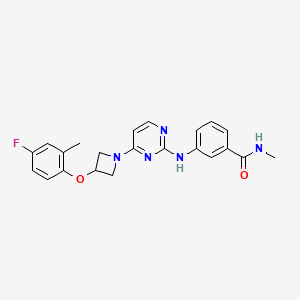

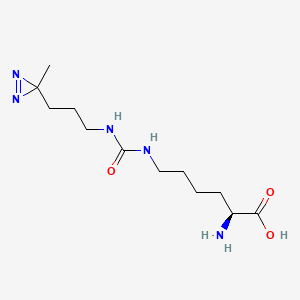
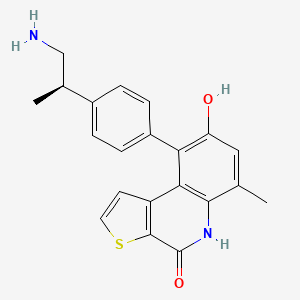
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

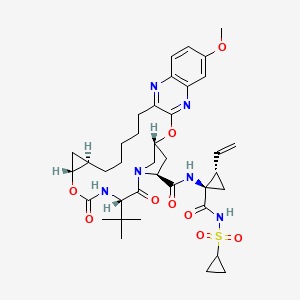
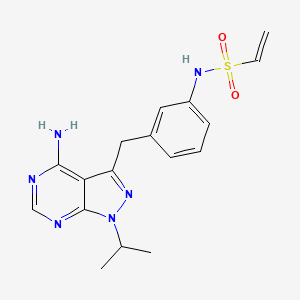
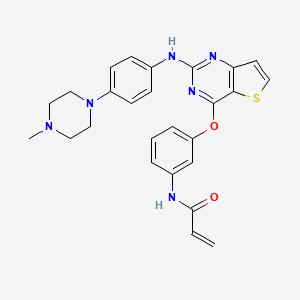
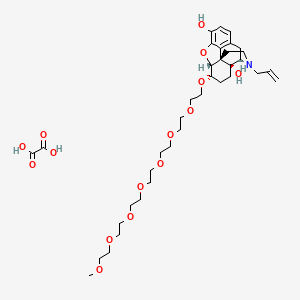
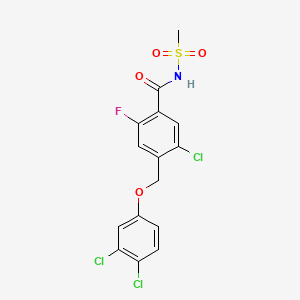

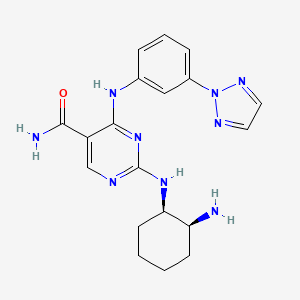
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)
